2-Ethenylcyclohexane-1,1-diol
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Overview
Description
2-Ethenylcyclohexane-1,1-diol is an organic compound characterized by a cyclohexane ring with an ethenyl group and two hydroxyl groups attached to the same carbon atom. This compound is a type of diol, which means it contains two hydroxyl groups (-OH). Diols are known for their versatility in chemical reactions and their applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenylcyclohexane-1,1-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, which facilitates the addition of hydroxyl groups to the double bond of an alkene. The reaction typically occurs in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and proceeds under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method is the hydrolysis of epoxides, where an epoxide intermediate is treated with water or an aqueous acid to yield the diol. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethenylcyclohexane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alkanes and alcohols.
Substitution: Halides and other substituted derivatives.
Scientific Research Applications
2-Ethenylcyclohexane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenylcyclohexane-1,1-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethenyl group can participate in addition reactions, further modifying the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanediol: A diol with hydroxyl groups on adjacent carbon atoms.
1,3-Cyclohexanediol: A diol with hydroxyl groups on carbon atoms separated by one carbon.
1,4-Cyclohexanediol: A diol with hydroxyl groups on carbon atoms separated by two carbons.
Uniqueness
2-Ethenylcyclohexane-1,1-diol is unique due to the presence of both an ethenyl group and two hydroxyl groups on the same carbon atom. This unique structure imparts distinct reactivity and properties compared to other diols, making it valuable for specific applications in research and industry .
Properties
CAS No. |
104934-09-0 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-ethenylcyclohexane-1,1-diol |
InChI |
InChI=1S/C8H14O2/c1-2-7-5-3-4-6-8(7,9)10/h2,7,9-10H,1,3-6H2 |
InChI Key |
OKWPXFFBOOWJHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCCC1(O)O |
Origin of Product |
United States |
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